Zomepirac Sodium: A Technical Guide for Researchers
Zomepirac Sodium: A Technical Guide for Researchers
CAS Number: 64092-48-4
Zomepirac (B1201015) sodium is the salt form of zomepirac, a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrrole-acetic acid class. It was formerly marketed for the management of mild to severe pain.[1][2] Despite its withdrawal from the market due to rare but serious anaphylactic reactions, zomepirac remains a valuable compound for research, particularly in the fields of drug metabolism, toxicology, and the development of new analgesic and anti-inflammatory agents.[1][3] This guide provides an in-depth overview of its chemical properties, mechanism of action, synthesis, and key experimental protocols.
Chemical and Physical Properties
Zomepirac is structurally related to tolmetin.[4] Its chemical structure is distinguished from many other NSAIDs by a central pyrrole (B145914) ring instead of a benzene (B151609) ring.[3] The key physicochemical properties of zomepirac sodium are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 64092-48-4 | [5][6][7][8] |
| Molecular Formula | C₁₅H₁₃ClNNaO₃ | [5][7][8] |
| Molecular Weight | 313.71 g/mol | [5][7][8] |
| IUPAC Name | Sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate | [5][9] |
| Synonyms | Zomax, Sodium zomepirac, McN-2783-21-98 | [5][8] |
| Appearance | Light yellow solid | |
| Solubility | DMSO: 100 mg/mLWater: 5 mg/mL | [10] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [10] |
Mechanism of Action
Like other NSAIDs, zomepirac exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting prostaglandin (B15479496) synthesis.[11][12] It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13]
Pharmacokinetics and Metabolism
Zomepirac is rapidly and completely absorbed after oral administration in humans.[14] The primary route of elimination for the drug and its metabolites is through urinary excretion.[14][15] It is highly bound to plasma proteins.[14]
| Parameter | Value | Reference(s) |
| Bioavailability | Complete oral bioavailability | [14][15] |
| Protein Binding | High | [14] |
| Metabolism | Hepatic; primarily glucuronidation in humans | [11][14][16] |
| Elimination Half-Life | ~1.8 - 4 hours | [15][17] |
| Peak Plasma Concentration | 1.1 - 2.4 mg/L (after 100 mg dose) | [17] |
| Excretion | Primarily renal | [14][15] |
The metabolism of zomepirac is of significant toxicological interest. In humans, the major metabolic pathway is the formation of an acyl glucuronide (zomepirac-1-O-β-glucuronide).[15][16] This metabolite is chemically reactive and can covalently bind to plasma proteins, such as albumin, which is believed to be the mechanism behind the zomepirac-induced anaphylactic reactions.[1][18][19]
Synthesis Overview
The synthesis of zomepirac can be accomplished through a modification of the Hantzsch pyrrole synthesis.[3] This classical reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to form the pyrrole ring.[20][21][22]
Experimental Protocols
Protocol 1: Determination of Zomepirac in Plasma by HPLC
This protocol outlines a reversed-phase high-performance liquid chromatography (HPLC) method for the quantification of zomepirac in plasma or serum samples.[17]
1. Sample Preparation:
-
To a 1.0 mL plasma or serum sample, add an appropriate internal standard (e.g., tolmetin).
-
Acidify the sample to pH 2-4 with phosphoric acid to stabilize the glucuronide metabolite and improve extraction efficiency.[23]
-
Perform liquid-liquid extraction with 6 mL of diethyl ether.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic (ether) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., µ-Bondapak C18).[24]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 5 mmol/L potassium phosphate, pH 7.8) in a 50:50 ratio.[24]
-
Injection Volume: 50 µL.[25]
3. Quantification:
-
Generate a standard curve by spiking blank plasma with known concentrations of zomepirac (e.g., 0.05 to 10.0 mg/L).[17]
-
Calculate the concentration of zomepirac in the samples by comparing the peak area ratio of zomepirac to the internal standard against the calibration curve.
Protocol 2: In Vitro COX Inhibition Assay
This assay is used to determine the inhibitory potency (e.g., IC₅₀) of zomepirac against COX-1 and COX-2 enzymes.[26][27]
1. Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Zomepirac and other reference NSAIDs.
-
EIA-based detection kit for prostaglandin quantification (e.g., PGF₂α).
2. Procedure:
-
Prepare serial dilutions of zomepirac.
-
In a microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the diluted zomepirac or vehicle control to the appropriate wells.
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2-10 minutes at 37°C.
-
Stop the reaction by adding a solution of 1 M HCl.
-
Quantify the amount of prostaglandin produced using an enzyme immunoassay (EIA) according to the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of inhibition for each zomepirac concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds like zomepirac.[28][29][30]
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize animals for at least one week before the experiment.
2. Procedure:
-
Fast the rats overnight with free access to water.
-
Administer zomepirac (e.g., 5-20 mg/kg) or a reference drug (e.g., indomethacin) orally (p.o.) or intraperitoneally (i.p.). Administer vehicle to the control group.
-
After 30-60 minutes, measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
3. Data Analysis:
-
Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle-treated control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).
Toxicology and Safety Profile
The clinical use of zomepirac was terminated due to its association with life-threatening anaphylactic reactions.[1] The formation of the reactive acyl glucuronide metabolite is the primary cause of this immunologically-mediated toxicity.[18][19] This metabolite can form covalent adducts with proteins, creating neoantigens that trigger an immune response.[18][31] Other adverse effects are typical of NSAIDs and include gastrointestinal irritation.[12]
Conclusion
Zomepirac sodium is a potent NSAID with a well-documented history. While its clinical application was halted due to safety concerns related to its metabolic activation, it remains a critical reference compound and tool for researchers. Understanding its synthesis, mechanism of action, pharmacokinetics, and, most importantly, its bioactivation to a reactive metabolite provides invaluable insights for the development of safer and more effective anti-inflammatory and analgesic drugs. The experimental protocols detailed in this guide serve as a foundation for its use in a modern research setting.
References
- 1. Zomepirac - Wikipedia [en.wikipedia.org]
- 2. Zomepirac (Zomax, McNeil Pharmaceutical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Zomepirac [chemeurope.com]
- 5. medkoo.com [medkoo.com]
- 6. Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. Zomepirac (sodium salt) - MedChem Express [bioscience.co.uk]
- 9. Zomepirac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Zomepirac sodium salt | PDE | PGE Synthase | TargetMol [targetmol.com]
- 11. Evaluation of zomepirac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zomepirac sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zomepirac Sodium | C15H17ClNNaO5 | CID 23663418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Review of the pharmacokinetics and metabolism of zomepirac in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The metabolism of zomepirac sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The metabolism of zomepirac sodium. II. Isolation and identification of the urinary metabolites in rat, mouse, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid-chromatographic determination of zomepirac in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Irreversible binding of zomepirac to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 22. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Continuous body fluid monitoring for zomepirac by fully automated high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
